molecular formula C6H4Br3N B597154 3,5-Dibromo-2-(bromomethyl)pyridine CAS No. 1227502-56-8

3,5-Dibromo-2-(bromomethyl)pyridine

Cat. No.: B597154
CAS No.: 1227502-56-8
M. Wt: 329.817
InChI Key: KUZRDMQBLUVIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-(bromomethyl)pyridine (C₆H₄Br₃N, molecular weight 329.73 g/mol) is a polyhalogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions and a bromomethyl group at the 2-position. This compound is notable for its electron-deficient aromatic ring due to the electron-withdrawing effects of bromine atoms, making it highly reactive in nucleophilic substitution and cross-coupling reactions. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks.

Properties

CAS No.

1227502-56-8

Molecular Formula

C6H4Br3N

Molecular Weight

329.817

IUPAC Name

3,5-dibromo-2-(bromomethyl)pyridine

InChI

InChI=1S/C6H4Br3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2

InChI Key

KUZRDMQBLUVIOW-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)CBr)Br

Synonyms

3,5-dibroMo-2-broMoMethyl-pyridine

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dibromo-2-methylpyridine (C₆H₅Br₂N)

  • Substituents : Methyl group at the 2-position instead of bromomethyl.
  • Key Differences : The methyl group lacks the leaving-group capability of bromomethyl, reducing reactivity in nucleophilic substitutions. Synthesized under milder conditions compared to bromomethyl derivatives .
  • Physical Properties : Colorless to pale yellow crystals (mp ~110–115°C) with a pungent odor .

3,5-Dibromo-2-(trifluoromethyl)pyridine (C₆H₂Br₂F₃N)

  • Substituents : Trifluoromethyl (CF₃) group at the 2-position.
  • Key Differences : The strong electron-withdrawing CF₃ group increases ring electron deficiency, enhancing stability but reducing susceptibility to electrophilic attack. Used in fluorinated drug synthesis .
  • Applications : Preferred in environments requiring oxidative stability .

2-(Bromomethyl)-3,5-difluoropyridine (C₆H₄BrF₂N)

  • Substituents : Fluorine atoms at 3- and 5-positions.
  • Key Differences : Fluorine’s smaller atomic radius reduces steric hindrance compared to bromine, facilitating regioselective reactions. The bromomethyl group retains alkylation utility, but the difluoro substitution alters electronic properties (e.g., reduced ring deactivation) .
  • Synthetic Utility : High-yield (78%) synthesis routes reported .

Physical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3,5-Dibromo-2-(bromomethyl)pyridine 329.73 Not reported Not reported ~2.29 (est.)
3,5-Dibromo-2-methylpyridine 251.91 110–115 Not reported 2.04
3,5-Dibromo-2-hydroxypyridine 252.89 204–210 Not reported 2.29
2-(Bromomethyl)-3,5-difluoropyridine 208.00 Not reported Not reported Not reported

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